7-Chloro-5-methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
“7-Chloro-5-methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C7H7ClN4S and a molecular weight of 214.68 . It is used as a reactant in the iron-catalyzed cross-coupling of organometallic compounds . This compound and its derivatives have been studied for their potential anticancer properties .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string: CSC1=NN2C(Cl)=CC©=NC2=N1 .Chemical Reactions Analysis
This compound is used as a reactant in the iron-catalyzed cross-coupling of organometallic compounds . Further details about its chemical reactions are not available in the current resources.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Rearrangement : The compound 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, closely related to 7-Chloro-5-methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine, demonstrates interesting chemical behavior. It is prepared through bromine-mediated oxidative cyclization and is susceptible to ring isomerization, transforming into 1,2,4-triazolo[1,5-c]pyrimidines through base- or acid-promoted Dimroth rearrangement. Its halogen functionalities render it a useful intermediate for further chemical diversification via methods like palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination (Tang et al., 2014).
Regioselective Synthesis : A method for the regioselective synthesis of derivatives of [1,2,4]triazolo[1,5-a]pyrimidine has been developed. This approach is useful for creating compounds with this scaffold, which is recognized for its potential in preparing biologically active compounds (Massari et al., 2017).
Suzuki/Sonogashira Cross-Coupling Reactions : The compound 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine serves as a starting point for palladium-catalyzed Suzuki and Sonogashira cross-coupling reactions, followed by direct sp3 arylation of the resulting compounds (Loubidi et al., 2018).
Biological and Medicinal Applications
Influenza Virus Inhibition : Derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, closely related to the compound , have shown promising abilities in inhibiting influenza virus RNA polymerase, indicating potential antiviral applications (Massari et al., 2017).
Herbicidal and Antitumor Activities : Some derivatives of [1,2,4]triazolo[1,5-a]pyrimidines have been reported to possess herbicidal activities and potential antitumor properties (Sun Guo-xiang, 2009).
Antibacterial Activity : A derivative of [1,2,4]triazolo[1,5-a]pyrimidine, synthesized by condensation reaction, showed antibacterial activity against Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019).
Antitumor Activities in Vitro : Various [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been explored for their antitumor activities, with some compounds displaying significant inhibitory effects on a range of cancer cell lines (Hafez & El-Gazzar, 2009).
Cytotoxicity Studies : Novel derivatives of [1,2,4]triazolo[1,5-a]pyrimidine-7-amines have been synthesized and evaluated for cytotoxicity against cancer cell lines, revealing some compounds with notable cytotoxic activity (Zhai et al., 2008).
Mechanism of Action
Future Directions
The [1,2,4]triazolo[1,5-a]pyrimidine derivatives, including “7-Chloro-5-methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine”, have shown promising results in anticancer research . Future directions may include further exploration of their potential as anticancer agents and the development of more efficient synthesis methods .
Properties
IUPAC Name |
7-chloro-5-methyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4S/c1-4-3-5(8)12-6(9-4)10-7(11-12)13-2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFWPDVSBZHJOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)Cl)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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